molecular formula C20H32N4O B6797688 N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B6797688
M. Wt: 344.5 g/mol
InChI Key: QGHMYPVCVCBMAC-UBFHEZILSA-N
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Description

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclohexylcyclopropyl group, a dimethylpyrazolyl group, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-13-19(14(2)23-22-13)18-9-6-10-24(18)20(25)21-12-16-11-17(16)15-7-4-3-5-8-15/h15-18H,3-12H2,1-2H3,(H,21,25)(H,22,23)/t16-,17-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHMYPVCVCBMAC-UBFHEZILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCN2C(=O)NCC3CC3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)C2CCCN2C(=O)NC[C@@H]3C[C@H]3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclohexylcyclopropyl Intermediate: This step involves the cyclopropanation of a cyclohexene derivative using a suitable carbene precursor, such as diazomethane, under controlled conditions to yield the cyclohexylcyclopropyl intermediate.

    Synthesis of the Dimethylpyrazolyl Intermediate: The dimethylpyrazolyl group can be synthesized by reacting 3,5-dimethylpyrazole with an appropriate halogenated precursor in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves coupling the cyclohexylcyclopropyl intermediate with the dimethylpyrazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired pyrrolidine carboxamide compound.

Industrial Production Methods

For industrial-scale production, the synthesis process would be optimized for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazolyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the cyclopropyl and pyrazolyl groups.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Substituted pyrazolyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in various diseases, offering possibilities for the development of new treatments.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and pyrazolyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide: can be compared with other cyclopropyl-containing compounds and pyrazolyl derivatives.

    Cyclopropylcarboxamides: These compounds share the cyclopropylcarboxamide moiety and may exhibit similar reactivity and biological activity.

    Pyrazolylpyrrolidines: Compounds containing both pyrazolyl and pyrrolidine groups can be compared to understand the influence of these moieties on the compound’s properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable subject for further research and development in various scientific fields.

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